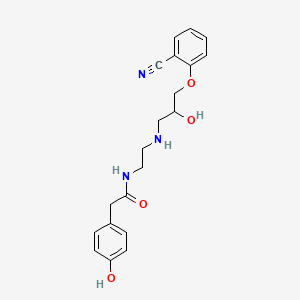

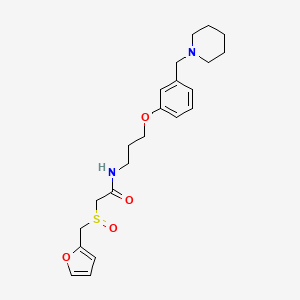

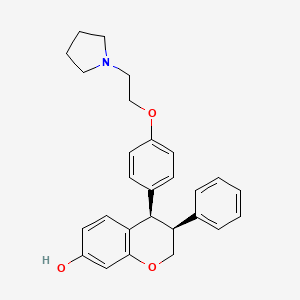

![molecular formula C25H24ClN7OS B1662792 N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride CAS No. 1001645-58-4](/img/structure/B1662792.png)

N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride

Übersicht

Beschreibung

“N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride” is also known as SRT1720 . It is a cell-permeable inhibitor of the mitochondrial SIRT3 .

Molecular Structure Analysis

The molecular formula of this compound is C25H23N7OS . The InChI string representation of its structure is1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H . Physical And Chemical Properties Analysis

This compound is a yellow solid . It is soluble in DMSO to a concentration of 2.5 mg/mL . The molecular weight of this compound is 469.56 .Wissenschaftliche Forschungsanwendungen

Obesity and Diabetes Management

SRT1720 has been found to improve insulin sensitivity and lower plasma glucose levels in animal models of obesity and diabetes. It positively affects fat, muscle, and liver tissue, enhancing mitochondrial and metabolic function .

Vascular Health

Research indicates that SRT1720 significantly improves vessel-like structures in lymphatic endothelial cells (LECs). It also shows varying effects on the migration rates of blood microvascular endothelial cells (BMECs) based on age and sex .

Cancer Therapy

SRT1720 exhibits potential as a cancer therapeutic agent. It inhibits the growth of bladder cancer organoids in a dosage-dependent manner, with significant repression observed at certain concentrations . Additionally, it has shown anti-tumor activity in multiple myeloma cells, both in vitro and in vivo .

Wirkmechanismus

Target of Action

SRT1720, also known as SRT1720 HCl or N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride, is a potent and selective activator of the human SIRT1 . SIRT1, or sirtuin 1, is a nutrient-sensing deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .

Mode of Action

SRT1720 interacts with its primary target, SIRT1, by increasing its deacetylating activity . This interaction leads to the deacetylation of various proteins, including p53, a known substrate of SIRT1 . The activation of SIRT1 by SRT1720 also leads to the deacetylation of HIF1α, thereby repressing the hypoxia pathway .

Biochemical Pathways

The activation of SIRT1 by SRT1720 affects several biochemical pathways. One of the key pathways influenced by SRT1720 is the hypoxia pathway. SRT1720 treatment represses this pathway through the deacetylation of HIF1α . Additionally, SRT1720 has been found to induce early autophagy, promoting autophagosome accumulation, but disrupts late autophagy by preventing the fusion of autophagosomes with lysosomes .

Result of Action

The activation of SIRT1 by SRT1720 has been associated with various cellular effects. For instance, SRT1720 has been found to significantly inhibit the growth of both mouse and human bladder cancer organoids . It also restrains the development of mouse in situ bladder cancer and human PDX bladder cancer . Moreover, SRT1720 treatment has been associated with the induction of apoptosis in multiple myeloma cells .

Eigenschaften

IUPAC Name |

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGRRMPPXCRRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649411 | |

| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SRT 1720 Hydrochloride | |

CAS RN |

1001645-58-4 | |

| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does SRT1720 interact with its purported target, SIRT1?

A: Initial studies proposed that SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity. [, , ] This activation was suggested to be significantly more potent compared to resveratrol, a naturally occurring SIRT1 activator. [, ]

Q2: Can you elaborate on the evidence challenging SRT1720's direct activation of SIRT1?

A: Research utilizing native substrates, including full-length proteins like p53 and acetyl-CoA synthetase1, failed to demonstrate SIRT1 activation by SRT1720, SRT2183, SRT1460, and resveratrol. [] These compounds only showed activation with peptide substrates containing a covalently attached fluorophore, suggesting a potential interaction with the fluorophore rather than direct SIRT1 activation. []

Q3: What downstream effects are associated with SRT1720 treatment, irrespective of its SIRT1 activation status?

A3: Studies report various downstream effects of SRT1720, including:

- Induction of apoptosis and autophagy: SRT1720 has been shown to induce cell death in cancer cells via apoptosis and autophagy, involving mitochondrial outer membrane permeabilization and reactive oxygen species generation. []

- Modulation of inflammatory pathways: SRT1720 has shown anti-inflammatory effects in models of osteoarthritis, acute kidney injury, and neuropathic pain, possibly by reducing inflammatory cytokine production and macrophage infiltration. [, , , ]

- Promotion of mitochondrial biogenesis: SRT1720 treatment has been linked to enhanced mitochondrial biogenesis and function in aged mesenchymal stem cells, potentially contributing to its protective effects against apoptosis. [, ]

- Attenuation of fibrosis: SRT1720 has demonstrated potential in reducing renal fibrosis in diabetic nephropathy and unilateral ureteral obstruction models, potentially by inhibiting TGF-β1/CTGF pathway and oxidative stress. [, ]

Q4: Does SRT1720 impact the function of specific cell types?

A4: Research indicates that SRT1720 can influence various cell types, including:

- Endothelial cells: SRT1720 has been shown to improve endothelial function, reduce oxidative stress, and enhance angiogenesis in aged mice. [, , ]

- Macrophages: SRT1720 treatment has been associated with modulation of macrophage polarization, potentially contributing to its anti-inflammatory effects. [, ]

- Osteoclasts: SRT1720, along with SRT2183, has been reported to inhibit osteoclast formation and bone resorption, even in the absence of SIRT1, suggesting a potential therapeutic application in osteoporosis. []

Q5: Are there any reported adverse effects associated with SRT1720 treatment?

A: While some studies indicate potential therapeutic benefits, SRT1720 has also been linked to adverse effects in certain contexts. For instance, SRT1720 aggravated bleomycin-induced lung injury in mice, potentially by increasing inflammation and apoptosis. [, ] Additionally, combining high doses of SRT1720 with metformin reduced lifespan in aged mice fed a high-fat diet, highlighting the importance of carefully evaluating potential risks and benefits of combination therapies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

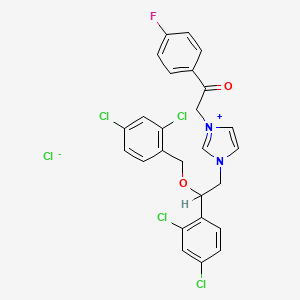

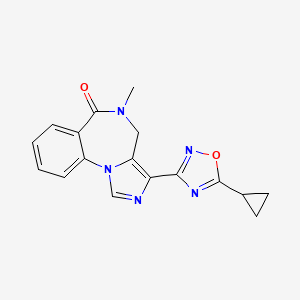

![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)

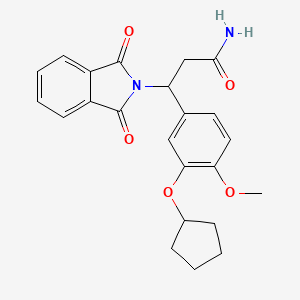

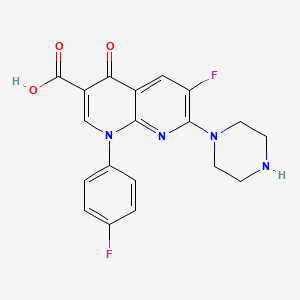

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)

![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)

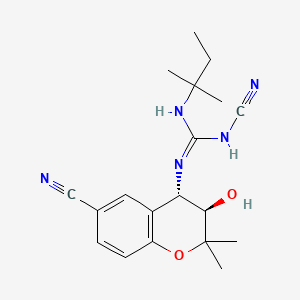

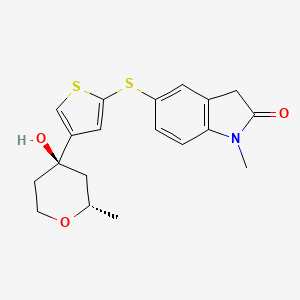

![2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one](/img/structure/B1662723.png)